molecular formula C8H13NO2 B1605898 Azane;formaldehyde;2-methylphenol CAS No. 68003-26-9

Azane;formaldehyde;2-methylphenol

Cat. No.: B1605898
CAS No.: 68003-26-9
M. Wt: 155.19 g/mol
InChI Key: GWSUEYSRAAIJAH-UHFFFAOYSA-N
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Description

Azane (ammonia), formaldehyde, and 2-methylphenol (o-cresol) form a polymer with the CAS number 25053-96-7, structurally represented as (C₇H₈O·CH₂O)ₓ . This thermosetting resin is synthesized via condensation polymerization, where formaldehyde reacts with the hydroxyl group of 2-methylphenol under acidic or alkaline conditions. The methyl substituent on the phenolic ring enhances steric effects, influencing crosslinking density and polymer properties .

Properties

CAS No.

68003-26-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

azane;formaldehyde;2-methylphenol

InChI

InChI=1S/C7H8O.CH2O.H3N/c1-6-4-2-3-5-7(6)8;1-2;/h2-5,8H,1H3;1H2;1H3

InChI Key

GWSUEYSRAAIJAH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1O.C=O.N

Canonical SMILES

CC1=CC=CC=C1O.C=O.N

Origin of Product

United States

Preparation Methods

Phenol-Formaldehyde Resin Preparation (Including 2-Methylphenol)

The classical preparation of phenol-formaldehyde resins involves condensation polymerization of phenol (or substituted phenols like 2-methylphenol) with formaldehyde under acidic or basic catalysis. The process yields methylol derivatives which further condense to form linear or crosslinked polymers.

Procedure Highlights:

  • Step 1: Formation of Methylol Phenol Derivatives
    Phenol and formaldehyde react in the presence of an acid catalyst (e.g., hydrochloric acid) or base to form methylol phenols (hydroxymethyl derivatives). The molar ratio and conditions control the degree of substitution and polymer chain length.

  • Step 2: Polymerization to Novolac or Bakelite

    • Under acidic conditions, linear novolac resins are formed.
    • With curing agents such as hexamethylene tetramine, further crosslinking produces Bakelite-type thermosetting resins.
    • 2-Methylphenol can be incorporated as a co-monomer to modify resin properties.

Example Experimental Setup:

Chemical Amount Role
Phenol (or 2-methylphenol) 2 g Monomer
40% Aqueous Formaldehyde 2.5 mL Crosslinker
Glacial Acetic Acid 5 mL Solvent and catalyst medium
Concentrated HCl 8 mL (added dropwise) Acid catalyst
  • The mixture is stirred vigorously until a pink gummy mass forms, indicating polymer formation.
  • The product is washed to remove acid and dried to determine yield.

Use of Azane (Ammonia) in Neutralization and Polymer Modification

  • Post-reaction neutralization is often required to remove residual acid and stabilize the polymer.
  • Gaseous ammonia is preferred for neutralization due to its effectiveness and ease of removal.
  • Ammonia may also act as a catalyst or modifier in polymerization, influencing molecular weight and crosslink density.

Oxidation and Rearrangement Routes for Methylphenol Derivatives

  • A patented process describes oxidation of alkylbenzenes (including methylphenols) to hydroperoxides, followed by acid-catalyzed rearrangement and hydrogenation to yield methyl phenols of high purity.
  • This process involves:
    • Oxidation under controlled oxygen and temperature conditions.
    • Acid decomposition with sulfuric acid in acetone at reflux.
    • Hydrogenation with palladium on carbon catalyst at moderate temperatures (around 45°C) and hydrogen pressure (~345 kPa).
    • Neutralization with gaseous ammonia to isolate the methyl phenol product.
  • The method minimizes inorganic by-products and explosion hazards while improving purity and recyclability of starting materials.

Research Findings and Data Summary

Parameter Observed/Reported Value Notes/Source
Hydrogenation Temperature 45°C Mild conditions reduce energy consumption
Hydrogen Pressure ~344.75 kPa (50 psi) Effective for hydroperoxide reduction
Reaction Time (Hydrogenation) 45 min to 1 hour Sufficient for complete conversion
Selectivity to para-cresol 58% based on recovered para-cymene Indicates efficiency of process
Neutralization Agent Gaseous ammonia preferred Provides safer and cleaner neutralization
Boiling Point of Compound Mixture 191°C at 760 mmHg Physical property relevant for distillation

Summary Table of Preparation Methods

Method Conditions Advantages Limitations
Acid-Catalyzed Condensation (Novolac/Bakelite) Acid catalyst (HCl), 40% formaldehyde, 2-methylphenol, 50-100°C Simple, well-established, yields thermosetting resins Requires careful control to avoid excessive crosslinking
Oxidation-Rearrangement-Hydrogenation Oxidation under O2/N2, sulfuric acid decomposition, Pd/C hydrogenation at 45°C High purity methyl phenol, low temperature, recyclable Requires specialized catalyst and hydrogenation setup
Neutralization with Azane (Ammonia) Post-reaction neutralization with gaseous NH3 Efficient removal of acid, safer than alkali hydroxides Requires handling of gaseous ammonia

Practical Notes and Recommendations

  • Catalyst Selection: Palladium on carbon is effective for hydrogenation steps in methylphenol preparation.
  • Safety: Use of gaseous ammonia for neutralization reduces inorganic salt waste and explosion hazards compared to alkali hydroxides.
  • Process Mode: Continuous or semi-continuous operation is preferred for industrial scale to improve efficiency and product consistency.
  • Purity Control: Acid decomposition and neutralization steps are critical to minimize residual hydroperoxides and by-products.
  • Polymer Applications: Incorporation of 2-methylphenol modifies resin properties such as thermal stability and mechanical strength.

Chemical Reactions Analysis

Azane;formaldehyde;2-methylphenol, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Azane;formaldehyde;2-methylphenol, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of formaldehyde, polymer with ammonia and 2-methylphenol, involves the formation of a three-dimensional network structure through the condensation reaction of formaldehyde with 2-methylphenol and ammonia. The polymerization process is facilitated by the presence of catalysts, which help in the formation of strong covalent bonds between the monomer units. The resulting polymer has a highly cross-linked structure, which imparts its unique properties such as high thermal stability, mechanical strength, and resistance to chemical corrosion .

Comparison with Similar Compounds

Key Properties

  • Thermal Stability: Higher than conventional phenol-formaldehyde (PF) resins due to the methyl group’s electron-donating effect, which stabilizes the polymer matrix .
  • Applications: Used in adhesives, coatings, and specialty materials requiring antimicrobial properties, as 2-methylphenol derivatives exhibit antifungal activity .
  • Toxicity: Lower free formaldehyde emission compared to urea-formaldehyde (UF) resins but requires handling precautions due to residual monomers .

Comparison with Similar Compounds

Phenol-Formaldehyde (PF) Resins

  • Synthesis: Formaldehyde reacts with phenol under alkaline or acidic catalysts, forming resoles (alkaline) or novolacs (acidic) .
  • Properties: Superior mechanical strength and heat resistance (up to 300°C) . High crosslinking density due to unsubstituted phenol’s reactivity . Applications: Electrical insulators, automotive brake linings .
  • Limitations : Brittleness and higher formaldehyde release than cresol-modified resins .

Urea-Formaldehyde (UF) Resins

  • Synthesis : Urea and formaldehyde polymerize in a molar ratio of 1:1.5–2.0, forming methylol ureas that crosslink .
  • Properties :
    • Cost-effective but emit high levels of free formaldehyde, linked to respiratory irritation .
    • Moderate water resistance, limiting outdoor use .
    • Applications: Particleboard, plywood adhesives .
  • Advantage Over Azane-Formaldehyde-2-Methylphenol: Lower production cost but inferior thermal and antimicrobial performance .

Melamine-Formaldehyde (MF) Resins

  • Synthesis : Melamine reacts with formaldehyde under alkaline conditions, forming methylol melamines .
  • Properties :
    • Excellent water and scratch resistance due to triazine ring stability .
    • Low formaldehyde emission after curing .
    • Applications: Laminates, dinnerware .
  • Comparison : MF resins outperform cresol-based polymers in water resistance but lack inherent antifungal properties .

Cresol-Formaldehyde Polymers (e.g., 2-Methylphenol-Formaldehyde)

  • Structural Differentiation: Methyl groups on the phenolic ring reduce crosslinking density but enhance solubility in organic solvents .
  • Performance: Antimicrobial Activity: 2-Methylphenol derivatives in bio-oil distillates show significant antifungal properties, making these resins suitable for medical or food packaging . Environmental Impact: Log P (octanol-water partition coefficient) data gaps for 2-methylphenol limit ecotoxicity assessments .

Data Tables

Table 1: Key Properties of Formaldehyde-Based Resins

Property Azane; Formaldehyde; 2-Methylphenol PF Resins UF Resins MF Resins
Thermal Stability >250°C Up to 300°C ~120°C ~150°C
Formaldehyde Emission Moderate Low High Low
Water Resistance Moderate Low Low High
Antimicrobial Activity High None None None
Cost High Moderate Low High

Q & A

Q. How do computational models predict the environmental persistence of azane-containing polymers?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP and molar refractivity to estimate biodegradation (e.g., BIOWIN models). Molecular dynamics simulations assess hydrolytic stability under varying pH (4–9) and temperature (25–60°C) .

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